REACTION_CXSMILES
|
IC1CCCCC1.C[O:9][C:10]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>CN(C)C=O>[OH:9][C:10]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]
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Name
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|
Quantity
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29.4 mL
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Type
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reactant
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Smiles
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IC1CCCCC1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
|
the reaction was evaporated under reduced pressure on a buchi
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Type
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CUSTOM
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Details
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The residue was triturated with cyclohexane
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Type
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CUSTOM
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Details
|
the solid obtained
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Type
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FILTRATION
|
Details
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was filtered
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Type
|
WASH
|
Details
|
washed with cyclohexane
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Type
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CUSTOM
|
Details
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dried in air under vacuum
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |